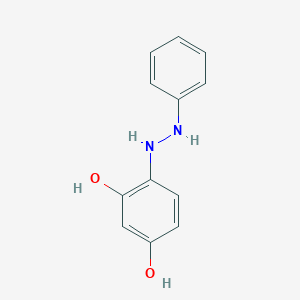

4-(2-Phenylhydrazinyl)benzene-1,3-diol

Description

Properties

CAS No. |

91122-71-3 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-(2-phenylhydrazinyl)benzene-1,3-diol |

InChI |

InChI=1S/C12H12N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,13-16H |

InChI Key |

XOGKPAHFBKIMSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Molecular Features and Functional Groups

4-(2-Phenylhydrazinyl)benzene-1,3-diol consists of a resorcinol backbone substituted at the 4-position with a 2-phenylhydrazinyl group. The phenolic hydroxyl groups at positions 1 and 3 confer acidity (pKa ≈ 9–10), while the hydrazine moiety introduces nucleophilic and redox-active properties. Steric hindrance from the phenyl group and electronic effects from the hydrazine linkage complicate regioselective synthesis.

Challenges in Synthesis

- Regioselectivity : Direct functionalization of resorcinol at the 4-position competes with reactions at the 2-, 5-, and 6-positions due to the symmetry of the molecule.

- Hydrazine Stability : Phenylhydrazine derivatives are prone to oxidation under acidic or aerobic conditions, necessitating inert atmospheres or reducing agents.

- Protection-Deprotection Requirements : Phenolic hydroxyl groups may require protection during reactions involving harsh conditions, adding steps and reducing atom economy.

Established Resorcinol Functionalization Strategies

The synthesis of resorcinol derivatives, such as 4-(heterocycloalkyl)-benzene-1,3-diols, provides a framework for adapting methods to 4-(2-phenylhydrazinyl)benzene-1,3-diol.

Direct Coupling of Resorcinol with Heterocycloalkanones

A patented method synthesizes 4-(tetrahydro-pyran-4-yl)-benzene-1,3-diol via base-mediated coupling of resorcinol with tetrahydro-4-pyranone in aqueous sodium hydroxide (yield: 48%). Key steps include:

- Base Activation : Resorcinol deprotonation enhances nucleophilicity at the 4-position.

- Nucleophilic Addition : Attack of the resorcinolate anion on the ketone carbonyl forms a benzylic alcohol intermediate.

- Reduction : Hydrogenation with palladium catalysts removes hydroxyl groups, yielding the final product.

Table 1. Reaction Conditions for Resorcinol-Heterocycloalkanone Coupling

| Parameter | Value | Source |

|---|---|---|

| Base | 3 M NaOH | |

| Solvent | Water | |

| Molar Ratio (Resorcinol/Ketone) | 4:1 | |

| Temperature | Room temperature (17–25°C) | |

| Yield | 48–69% |

Comparative Analysis of Methodologies

Direct vs. Multi-Step Syntheses

Solvent and Base Selection

Polar solvents (e.g., water, methanol) improve solubility of resorcinol intermediates, while strong bases (NaOH, KOH) enhance nucleophilicity. For phenylhydrazine reactions, nonpolar solvents may minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylhydrazinyl)benzene-1,3-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-(2-Phenylhydrazinyl)benzene-1,3-diol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylhydrazinyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Table 1. Comparison of Thiadiazole Derivatives vs. 4-(2-Phenylhydrazinyl)benzene-1,3-diol

Azo-Benzene-1,3-diol Derivatives

Azo compounds like 4-((4-(neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) feature diazenyl groups instead of hydrazine. These exhibit:

- Antimicrobial Efficacy: 4h and 4i inhibit Staphylococcus aureus and Listeria monocytogenes at concentrations threefold lower than lead azobenzene compounds .

- Structural Flexibility : The diazenyl group enables π-π stacking and hydrogen bonding, enhancing bacterial membrane penetration. The phenylhydrazinyl analogue may lack this rigidity, reducing antimicrobial potency .

Phenylhydrazone Analogues

4-(2-(2,4-Dinitrophenyl)hydrazone)benzene-1,3-diol (IND-Y) shares a hydrazone linkage but incorporates a 2,4-dinitrophenyl group. Differences include:

- Synthetic Routes : IND-Y is synthesized via condensation of hydrazides with aldehydes, while 4-(2-phenylhydrazinyl)benzene-1,3-diol likely requires hydrazine coupling to pre-functionalized diols .

Enzyme-Targeting Analogues

4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED) is a dual xanthine oxidase (XO) and NLRP3 inhibitor. Unlike 4-(2-phenylhydrazinyl)benzene-1,3-diol, CBED’s chloro-substituted ethylamine side chain enables dual-target binding, suggesting structural optimization for specific enzyme interactions .

Table 2. Bioactivity Comparison of Enzyme-Targeting Analogues

| Compound | Target Enzyme | IC50/EC50 | Reference |

|---|---|---|---|

| CBED | XO/NLRP3 | Not quantified | |

| 4-(2-Phenylhydrazinyl) | Underexplored | N/A | – |

Key Structural and Functional Trends

Substituent-Driven Bioactivity : Thiadiazole and azo groups enhance antifungal/antibacterial activity, while hydrazine/hydrazone groups may favor redox or chelation-based mechanisms.

Synthetic Accessibility : Azo and thiadiazole derivatives are synthesized via diazo-coupling or cyclization, whereas phenylhydrazinyl analogues require hydrazine nucleophilic substitution .

Physicochemical Properties : Electron-withdrawing groups (e.g., nitro in IND-Y) alter solubility and optical properties, critical for applications in sensing or drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.